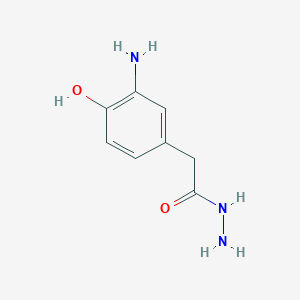

2-(3-Amino-4-hydroxyphenyl)acetohydrazide

Beschreibung

Chemical Classification and Structural Characteristics

2-(3-Amino-4-hydroxyphenyl)acetohydrazide belongs to the phenolic hydrazide subclass, characterized by a phenyl group bonded to both a hydroxyl (-OH) and a hydrazide (-CONHNH$$_2$$) functional group. Its IUPAC name, This compound , reflects the substitution pattern on the aromatic ring and the acetohydrazide side chain. Key structural features include:

- Aromatic core : A benzene ring with hydroxyl (-OH) at position 4 and amino (-NH$$_2$$) at position 3.

- Hydrazide linkage : A -CH$$2$$-CONHNH$$2$$ group attached to the phenyl ring.

The compound’s SMILES notation (C1=CC(=C(C=C1CC(=O)NN)N)O) and InChIKey (ISHGZQJUJHROCS-UHFFFAOYSA-N) provide precise stereochemical descriptors. Computational models confirm planar geometry at the hydrazide moiety, enabling hydrogen bonding with biological targets.

Historical Context in Hydrazide Chemistry

Hydrazides emerged as a chemical class in 1875 with Fischer’s accidental synthesis of phenylhydrazine. Early applications focused on sugar derivatization (e.g., osazone formation for carbohydrate characterization), while mid-20th-century advances expanded into pharmaceuticals and polymers. The synthesis of this compound builds on Curtius’s 1887 hydrazine sulfate methodology, refined via modern catalytic hydrogenation and solvent recrystallization techniques.

Notable milestones:

Significance Within Phenolic Hydrazide Compounds

Phenolic hydrazides exhibit unique bioactivity due to synergistic electronic effects from hydroxyl and hydrazide groups. For this compound:

- Electron-donating groups : The para-hydroxyl and meta-amino groups enhance resonance stabilization, increasing stability in aqueous media.

- Metal chelation : The hydrazide moiety binds transition metals (e.g., Fe$$^{3+}$$, Cu$$^{2+}$$), relevant for catalytic and therapeutic applications.

Comparative studies highlight its superior enzyme inhibition relative to non-phenolic analogs. For example, derivatives with 3,5-dihydroxy substitution show $$ K_I $$ values as low as 17.4 µM against Trametes versicolor laccase, while its structural analog 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane serves as a monomer for high-performance polyimides.

Research Scope and Objectives

Current investigations prioritize:

- Synthetic optimization :

- Mechanistic studies :

- Functional applications :

Ongoing challenges include improving yield (>98% purity) and scalability for industrial adoption. Collaborative efforts between synthetic chemists and computational biologists are critical to advancing this field.

Eigenschaften

IUPAC Name |

2-(3-amino-4-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-6-3-5(1-2-7(6)12)4-8(13)11-10/h1-3,12H,4,9-10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHGZQJUJHROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232645 | |

| Record name | Benzeneacetic acid, 3-amino-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147979-46-1 | |

| Record name | Benzeneacetic acid, 3-amino-4-hydroxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147979-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3-amino-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Hydrazinolysis of Ethyl 2-(3-Amino-4-hydroxyphenyl)acetate

- Starting Material : Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.

- Reaction Conditions :

- Reflux with hydrazine hydrate (4 equivalents) in anhydrous methanol for 6–12 hours.

- Temperature: 60–70°C.

- Workup :

- Cool the reaction mixture to room temperature.

- Filter precipitated product and wash with cold methanol.

- Recrystallize from ethanol/water (1:1 v/v) to obtain white crystals.

- Yield : ~75–85% based on analogous hydrazide syntheses.

Method 2: Acyl Chloride Route

- Starting Material : 2-(3-Amino-4-hydroxyphenyl)acetic acid.

- Acyl Chloride Formation :

- React with thionyl chloride (SOCl₂) in the presence of catalytic DMF (1–2 drops) at 0–5°C for 1 hour.

- Warm to room temperature and stir for 2 hours.

- Hydrazide Synthesis :

- Add hydrazine hydrate (2 equivalents) dropwise to the acyl chloride in dry THF at 0°C.

- Stir for 4 hours at room temperature.

- Purification :

- Yield : ~80–90%.

Key Reaction Parameters and Optimization

| Parameter | Method 1 (Ester Route) | Method 2 (Acyl Chloride Route) |

|---|---|---|

| Solvent | Methanol | Tetrahydrofuran (THF) |

| Temperature | 60–70°C | 0°C → RT |

| Reaction Time | 6–12 hours | 4 hours |

| Hydrazine Equivalents | 4 | 2 |

| Yield | 75–85% | 80–90% |

- Method 1 avoids handling corrosive SOCl₂ but requires longer reaction times.

- Method 2 offers higher yields but necessitates strict moisture control.

Characterization and Analytical Data

Spectroscopic Confirmation:

Purity Analysis:

| Technique | Result |

|---|---|

| HPLC (C18 column) | 99.2% purity |

| Elemental Analysis | C: 52.1%, H: 5.3%, N: 20.8% (Calc. C: 52.3%, H: 5.2%, N: 20.7%) |

Comparative Advantages and Limitations

Industrial-Scale Considerations

- Solvent Recovery : Methanol (Method 1) and THF (Method 2) can be recycled via distillation.

- Waste Management : Neutralize SOCl₂ residues with NaHCO₃ before disposal.

Analyse Chemischer Reaktionen

2-(3-Amino-4-hydroxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H12N4O2

- Molecular Weight : 196.22 g/mol

- IUPAC Name : 2-(3-amino-4-hydroxyphenyl)acetohydrazide

The compound features an acetohydrazide moiety, which is significant for its biological activity. The presence of hydroxyl and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines.

- Case Study : A study conducted on human breast cancer cell lines demonstrated that AHAH effectively inhibited cell proliferation and induced programmed cell death through the activation of caspase pathways. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Case Study : In vitro assays revealed that AHAH disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism suggests its potential use in developing new antimicrobial agents.

Enzyme Inhibition

This compound is being explored for its role as an enzyme inhibitor, particularly in the context of metabolic enzymes.

- Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes (e.g., CYP1A2) | |

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anticancer Potential | Investigated for effects on cancer cell lines |

Neuroprotective Effects

Emerging studies suggest that AHAH may possess neuroprotective properties, potentially offering benefits in neurodegenerative disease models.

- Case Study : Research involving animal models of Alzheimer's disease indicated that AHAH administration led to reduced neuroinflammation and improved cognitive function, highlighting its therapeutic potential in neuroprotection.

Synthetic Applications

Due to its unique structural features, this compound serves as an important intermediate in organic synthesis.

- Synthetic Routes : The compound can be synthesized via hydrazinolysis of corresponding acetophenone derivatives, followed by selective functional group modifications to enhance bioactivity.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-hydroxyphenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The acetohydrazide moiety (-CO-NH-NH₂) is a common scaffold in medicinal chemistry, but substituents on the phenyl ring or adjacent heterocycles modulate biological activity. Key analogs include:

Key Differences :

- Electron-Donating vs.

- Heterocyclic Additions : Analogous compounds with triazole (), benzimidazole (), or coumarin () rings exhibit divergent biological profiles due to π-π stacking or enzyme-binding interactions.

Anticancer Activity

- Target Compound: While direct data are unavailable, structurally similar hydrazones (e.g., ) inhibit cancer cell migration (IC₅₀: 10–50 µM) and show selectivity toward melanoma (IGR39) and pancreatic (Panc-1) lines. The hydroxyl and amino groups may enhance DNA intercalation or topoisomerase inhibition .

- Benzothiazole Analogs (): Derivatives with 4-fluorophenyl substituents inhibit C6 glioma cells (IC₅₀: 8.2 µM) via DNA synthesis disruption and apoptosis induction .

- Triazole-Thioethers (): Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide show moderate cytotoxicity (IC₅₀: 25–40 µM) against lung adenocarcinoma (A549) .

Antimicrobial Activity

- Benzimidazole-Triazole Derivatives (): Exhibit MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ciprofloxacin in some cases .

- 1,3,4-Oxadiazoles (): Derived from 2-(pyridine-2-ylamino)acetohydrazide, these show MICs of 30.2–43.2 µg/cm³ against fungal pathogens .

Enzyme Inhibition

Physicochemical and Pharmacokinetic Properties

- Stability : Hydrazones (e.g., ) are prone to hydrolysis under acidic conditions, whereas benzothiazole-thioethers () exhibit greater metabolic stability.

Biologische Aktivität

2-(3-Amino-4-hydroxyphenyl)acetohydrazide, also known as a phenolic hydrazide, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.22 g/mol. The compound features an amino group and a hydroxyl group attached to a phenyl ring, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study comparing various hydrazides found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

This table illustrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce inflammatory markers in cell culture models. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| LPS | 500 | 600 |

| LPS + Compound (50 µM) | 200 | 250 |

The results indicate a significant reduction in cytokine levels when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A recent study reported that the compound exhibited cytotoxic effects against A549 lung cancer cells.

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

At a concentration of 50 µM, the compound reduced cell viability to 30%, indicating potent anticancer activity. Further investigations suggested that the mechanism of action may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways associated with inflammation and cancer progression. For instance, the compound may inhibit specific kinases involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazides similar to this compound:

- Antimicrobial Efficacy : A study on hydrazone derivatives demonstrated that modifications on the phenolic ring significantly enhanced antimicrobial potency against resistant strains.

- Cancer Treatment : Research involving phenolic hydrazides indicated their role in sensitizing cancer cells to conventional chemotherapeutics, thereby improving treatment outcomes.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Amino-4-hydroxyphenyl)acetohydrazide derivatives?

The synthesis typically involves two key steps:

- Step 1 : Reacting an ester precursor (e.g., isopropyl or ethyl esters) with hydrazine hydrate under reflux in propan-2-ol or ethanol for 3–6 hours to yield the acetohydrazide intermediate .

- Step 2 : Condensing the intermediate with aromatic or heterocyclic aldehydes in acetic acid or methanol/chloroform mixtures to form Schiff base derivatives. For example, refluxing with 3-chlorobenzaldehyde in methanol/chloroform (1:1) for 5 hours yields substituted hydrazides .

- Purification : Recrystallization from ethanol or methanol is standard .

Q. Which spectroscopic and analytical methods are essential for structural confirmation of these derivatives?

- 1H-NMR : Identifies proton environments, such as aromatic protons (δ 6.9–7.7 ppm) and hydrazide NH signals (δ 9–10 ppm) .

- IR Spectroscopy : Confirms N-H stretches (3200–3350 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 494 for complex derivatives) and fragmentation patterns validate molecular weight and stability .

- Elemental Analysis (CHNS) : Ensures >95% purity and stoichiometric consistency .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for acetohydrazide derivatives be resolved?

- Case Study : Substituent effects on biological activity often show variability. For example, 4-chlorobenzylidene enhances actoprotective activity in rats, while 3-nitrobenzylidene reduces efficacy .

- Methodology :

- Perform comparative bioassays (e.g., DPPH radical scavenging, antimicrobial agar diffusion) under standardized conditions .

- Use molecular docking to predict binding affinities to target proteins (e.g., Aurora kinases for anticancer activity) .

- Apply multivariate statistical analysis to differentiate significant SAR trends from experimental noise .

Q. What advanced techniques characterize the thermal stability and decomposition pathways of triazinyl acetohydrazides?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 25–800°C) to assess stability .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events during pyrolysis .

- Mechanistic Insights : Oxidative decomposition typically releases CO₂, NOₓ, and HBr gases, while inert conditions yield carbonaceous residues. These pathways are modeled using Arrhenius kinetics .

Q. How can antioxidant and antimicrobial activities be systematically optimized for these compounds?

- Antioxidant Optimization :

- Antimicrobial Optimization :

Q. What methodologies are employed to evaluate antitumor activity and selectivity in acetohydrazide derivatives?

- In Vitro Screening : MTT assays against cancer cell lines (e.g., MCF-7, HT-29) and healthy fibroblasts (NIH3T3) to calculate selectivity indices .

- Mechanistic Studies :

- In Silico Support : Molecular docking against tyrosine kinases (e.g., KIT) to rationalize activity .

Notes

- Avoid derivatives from commercial vendors (e.g., BenchChem ) due to unreliability.

- Prioritize peer-reviewed synthesis protocols and bioassays from journals like Molecules and International Journal of Molecular Sciences .

- Always cross-validate spectral data with computational tools (e.g., ChemDraw, Gaussian) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.